REACTION_CXSMILES
|
C(OCC)(=O)CC(OCC)=O.[CH2:12]([CH:16]([C:22]([O:24]CC)=[O:23])[C:17]([O:19]CC)=[O:18])[CH:13]([CH3:15])[CH3:14].[OH-].[K+]>CO.O>[CH2:12]([CH:16]([C:22]([OH:24])=[O:23])[C:17]([OH:19])=[O:18])[CH:13]([CH3:15])[CH3:14] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
117.3 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 5 h
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
ethanol and methanol were distilled off
|
Type
|
ADDITION
|
Details
|
Further on, 1000 cm3 of water was added
|
Type
|
EXTRACTION
|
Details
|
Isobutylmalonic acid was extracted by 4×500 ml of ether
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
To the residue 300 ml of toluene was added
|
Type
|
CUSTOM
|
Details
|
Again, the obtained mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to remove moisture
|
Type
|
ADDITION
|
Details
|
To a solution of the residue in 150 ml of toluene 500 ml of hexanes was added
|
Type
|
FILTRATION
|
Details
|
The formed precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed by 50 ml of hexanes
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C(C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72.8 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |